2,6-Dichloroisonicotinaldehyde
Overview
Description
2,6-Dichloroisonicotinaldehyde is a useful research compound. Its molecular formula is C6H3Cl2NO and its molecular weight is 176 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gas Chromatography Analysis : "2,6 dichloro phenyl aldehyde" was analyzed using gas chromatography, demonstrating the compound's suitability for precise and rapid analysis in chemical studies (Rong-rong Xing, 2001).
Chlorination of Aldehydes : Research on the environmentally benign chlorination of aldehydes, including compounds like "2,6-dichloroisonicotinaldehyde," has been conducted, highlighting its potential in sustainable chemical processes (Bellesia et al., 2000).
Biological Dechlorination Studies : The influence of pH, current, and copper on the biological dechlorination of chlorinated compounds, including "2,6-dichlorophenol," was investigated. This research is relevant to environmental remediation and waste management (Skadberg et al., 1999).
Synthesis and Biological Evaluation of Analogs : A review covering the synthesis and biological evaluation of "2-chloroquinoline-3-carbaldehyde" and related analogs emphasizes the compound's relevance in medicinal chemistry (Hamama et al., 2018).
Corrosion Inhibition Properties : The corrosion inhibition properties of "2,6-dichloroquinoline-3-carbaldehyde" for mild steel in hydrochloric acid were studied, showcasing its potential application in materials science and engineering (Lgaz et al., 2017).
Postharvest Physiology in Agriculture : A study on the effect of "2,6-dichloroisonicotinic acid" pretreatment on the postharvest physiology and quality of winter jujube fruits reveals its application in agriculture and food science (Wang Qion, 2014).
Analytical Chemistry Applications : The use of "2,6-dichlorophenol-indophenol" as an indicator in iodometric titrations with ascorbic acid was described, indicating its utility in analytical chemistry methods (Svehla et al., 1963).
Fluorescent Chemosensor Development : A study on the development of a fluorescent chemosensor based on rhodamine 6G-2-chloronicotinaldehyde for the detection of Al3+ ions highlights its role in sensor technology and environmental monitoring (Jeong et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is an important organic synthesis intermediate , which suggests that it may interact with various biological molecules.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Action Environment
It is generally recommended to store the compound under inert gas at 2-8°c .
Properties
IUPAC Name |
2,6-dichloropyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCMPKYZHKUBCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375485 | |
Record name | 2,6-dichloroisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113293-70-2 | |
Record name | 2,6-dichloroisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloropyridine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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